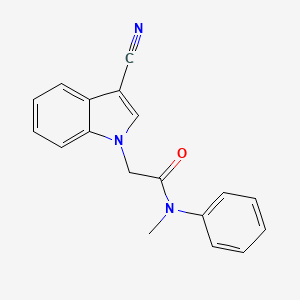
1-(4-methylphenyl)-3-phenyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-phenyl-2-thioxo-4-imidazolidinone, commonly known as MIPT, is a synthetic compound that has gained significant attention in the field of scientific research. MIPT is a thioxoimidazolidinone derivative that belongs to the class of thiohydantoins. This compound has been found to have various potential applications in scientific research, including pharmacology, medicinal chemistry, and neuroscience.
Mechanism of Action
The exact mechanism of action of MIPT is not fully understood. However, it has been suggested that MIPT may exert its pharmacological effects by modulating the activity of certain neurotransmitters in the central nervous system. MIPT has been found to have affinity for the GABA-A receptor, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
MIPT has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models of epilepsy. MIPT has also been found to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of MIPT is its potential use in the development of new drugs. MIPT has been found to have significant pharmacological activities, which may make it a useful starting point for the development of new drugs. However, MIPT also has some limitations for lab experiments. For example, it has been found to be relatively unstable under certain conditions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on MIPT. One area of interest is the development of new drugs based on the structure of MIPT. Researchers may also explore the potential use of MIPT in the treatment of various neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies may be conducted to better understand the mechanism of action of MIPT and its potential applications in scientific research.
In conclusion, MIPT is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to have various potential applications in pharmacology, medicinal chemistry, and neuroscience. MIPT has significant pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. The future directions for research on MIPT include the development of new drugs based on its structure and the exploration of its potential use in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of MIPT involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-2-propen-1-one. This intermediate is then reacted with thiosemicarbazide in the presence of a base to form the final product, MIPT.
Scientific Research Applications
MIPT has been extensively studied for its potential applications in scientific research. It has been found to have significant pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. MIPT has also been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs.
properties
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)17-11-15(19)18(16(17)20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNKADNORRDZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)

